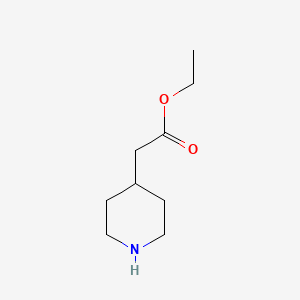

Ethyl 2-(piperidin-4-yl)acetate

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a cornerstone in the design and synthesis of pharmaceutical agents, being the most commonly utilized heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.com Its ubiquity stems from the advantageous physicochemical and biological properties it imparts to a molecule. The introduction of a piperidine ring can modulate properties such as lipophilicity, solubility, and metabolic stability, which are critical for a drug's pharmacokinetic profile. thieme-connect.comthieme-connect.com

Historical Context of Ethyl 2-(piperidin-4-yl)acetate within Pharmaceutical Research

While a detailed historical account of this compound's first synthesis and specific initial applications is not extensively documented in readily available literature, its importance lies in its role as a versatile building block in the synthesis of more complex pharmaceutical agents. The study of piperidine and its derivatives has been a subject of interest since the late 19th and early 20th centuries, with a significant surge in research in recent decades. thieme-connect.comnih.gov

This compound, identified by its CAS Number 59184-90-6, serves as a key intermediate in the synthesis of a variety of biologically active molecules. bldpharm.denih.govsigmaaldrich.com Its structure, featuring a reactive ester group and a secondary amine within the piperidine ring, allows for a wide range of chemical modifications. This makes it a valuable precursor for creating extensive libraries of compounds for high-throughput screening in drug discovery programs. The piperidine moiety itself is known to interact with various biological targets, and the ethyl acetate (B1210297) side chain provides a convenient handle for further chemical elaboration.

Research Trajectory and Future Directions for Piperidine Derivatives

The field of piperidine-based drug discovery continues to be an active and evolving area of research. exlibrisgroup.com Current and future research is focused on several key areas. There is a significant emphasis on the development of novel and efficient synthetic methodologies to access structurally diverse and complex piperidine derivatives. nih.govmdpi.com This includes the exploration of multicomponent reactions, catalytic methods, and radical-mediated cyclizations to streamline the synthesis of these important scaffolds. nih.govmdpi.com

A major trend is the focus on chiral piperidine scaffolds. The introduction of stereocenters into the piperidine ring can have a profound impact on a molecule's biological activity, often leading to improved potency and selectivity. thieme-connect.com Therefore, the development of enantioselective synthetic routes to chiral piperidines is a high-priority research area.

Furthermore, researchers are continuously exploring the application of piperidine derivatives in new therapeutic areas. Recent studies have investigated their potential as anticancer agents that inhibit tubulin polymerization, induce apoptosis, and inhibit epithelial-mesenchymal transition. nih.gov There is also growing interest in their potential for treating neurodegenerative diseases and as antimicrobial agents. The continued exploration of the vast chemical space accessible from piperidine-based building blocks like this compound, coupled with advancements in synthetic chemistry and a deeper understanding of their biological mechanisms, ensures that piperidine derivatives will remain at the forefront of medicinal chemistry research for the foreseeable future. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSUFLCKRIHFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375173 | |

| Record name | Ethyl (piperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59184-90-6 | |

| Record name | Ethyl (piperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59184-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Pharmacological Investigations of Ethyl 2 Piperidin 4 Yl Acetate

Biological Activities and Potential Therapeutic Applications

Research into ethyl 2-(piperidin-4-yl)acetate and its related structures has revealed a range of pharmacological activities. The inherent properties of the piperidine (B6355638) ring allow it to interact with various biological receptors and enzymes, leading to modulation of cellular signaling pathways that are implicated in a variety of disease states, including cancer and neurodegeneration. As a result, this compound and its derivatives have been investigated for their potential as antimicrobial, neuroprotective, enzyme-inhibiting, antihistaminic, antiproliferative, and anti-inflammatory agents.

Antimicrobial Properties against Bacterial Strains

The potential of this compound as an antimicrobial agent has been noted in scientific literature. Studies have indicated that the compound is effective against a variety of bacterial strains, suggesting its potential for development as a broad-spectrum antimicrobial. The ability of piperidine-containing compounds to inhibit the growth of certain pathogens makes them candidates for the development of new drugs targeting infectious diseases. Further research into derivatives has also supported the antimicrobial potential of the core piperidine structure. For instance, S-substituted derivatives of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol have been synthesized and evaluated for their antibacterial properties. researchgate.net

Neuroprotective Effects in Neurodegenerative Disease Models

The this compound scaffold is considered a key intermediate in the development of antagonists for neurological pathways. Studies have indicated that this compound has the potential to protect neuronal cells from damage, particularly in models of neurodegenerative diseases. While direct mechanistic studies on this compound are limited, research on related structures highlights the neuroprotective potential of the piperidine moiety. For example, derivatives of other piperidine-containing compounds have been investigated for their neuroprotective actions in models of Parkinson's disease. nih.gov Some of these derivatives have demonstrated the ability to protect dopaminergic cells from toxins. nih.gov However, challenges such as poor penetration of the blood-brain barrier have been noted for some piperidine-based compounds, indicating an area for further structural optimization. nih.gov

Enzyme Inhibition and Modulation of Biochemical Pathways

This compound and its derivatives have been shown to interact with specific enzymes, thereby modulating biochemical pathways relevant to various diseases. A notable example is the investigation of 2-(piperidin-4-yl)acetamides, which are derivatives of this compound, as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com Inhibition of sEH is a therapeutic strategy for managing inflammation and pain.

Furthermore, the piperidine structure is a key component of various enzyme inhibitors. For instance, Donepezil (B133215), a piperidine derivative, is a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.gov The inhibitory activity of piperidine-bearing compounds extends to other enzymes as well, with some sulfonamide derivatives of piperidine being investigated as inhibitors of various disease-related enzymes. researchgate.net

| Derivative Class | Target Enzyme | Potential Therapeutic Area |

|---|---|---|

| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain |

| Donepezil (Piperidine derivative) | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Sulfonamide-piperidine hybrids | Various disease-related enzymes | Infectious diseases, Cancer |

Antihistamine Activity and Receptor Specificity

This compound plays a significant role as a precursor in the synthesis of certain antihistamines. chemicalbook.comgoogle.com Notably, it is an intermediate in the production of Loratadine, a widely used second-generation H1-antihistamine for the treatment of allergies. chemicalbook.comgoogle.comresearchgate.net The piperidine antagonists are a recognized class of H1 receptor antagonists. nih.govrsc.org

The core piperidine structure is crucial for the antihistaminic activity of these molecules. Research on various N-heterocyclic 4-piperidinamines has been conducted to evaluate their antihistaminic properties. nih.gov For example, a series of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines were synthesized and showed potent antihistamine effects in preclinical models. nih.gov The structural modifications of these piperidine-containing compounds are aimed at enhancing their affinity and selectivity for the histamine (B1213489) H1 receptor. nih.gov

Antiproliferative and Antitumor Activity

The this compound scaffold has been explored for its potential in developing anticancer agents. In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines. Furthermore, investigations into piperidine derivatives have highlighted their cytotoxic effects against various cancer cells, with some studies indicating they can induce apoptosis in tumor cells.

Derivatives of this compound have shown promising antiproliferative activity. For example, a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated for their effects on several human leukemia cell lines. nih.gov Some of these compounds demonstrated significant cytotoxic potential. nih.gov

| Cell Line | Leukemia Type | Activity of Derivatives |

|---|---|---|

| Jurkat | Lymphoid | Cytotoxic potential observed |

| U266 | Lymphoid | Cytotoxic potential observed |

| K562 | Myeloid | Cytotoxic potential observed |

| U937 | Myeloid | Cytotoxic potential observed |

| HL60 | Myeloid | Cytotoxic potential observed |

Anti-inflammatory Properties

This compound is a key intermediate in the development of antagonists that target inflammatory pathways. While direct studies on the anti-inflammatory properties of the parent compound are not extensively detailed, its derivatives have shown significant anti-inflammatory activity.

A notable study focused on 2-(piperidin-4-yl)acetamides, which are direct derivatives, as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. mdpi.com One of the synthesized derivatives demonstrated the ability to decrease nitric oxide production in activated microglial cells, indicating a potential anti-inflammatory effect in the context of neuroinflammation. mdpi.com Furthermore, research on other piperidine-containing compounds, such as tetrahydropiperine, has shown suppression of pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β, through the downregulation of the NF-κB pathway. nih.gov This suggests that the piperidine scaffold present in this compound is a promising structural motif for the development of novel anti-inflammatory agents.

Antiestrogenic Activity

The development of novel antiestrogens is a critical area of research, particularly for the treatment of estrogen-dependent breast cancers. While specific studies focusing solely on the antiestrogenic activity of this compound are not extensively detailed in the provided search results, the broader context of designing antiestrogens based on related structures provides valuable insights. For instance, novel sulfur-containing estrogen receptor α (ERα) modulators have been designed and synthesized based on a hydrophobic feedback approach. nih.gov In these studies, while bisphenol derivatives exhibited estrogenic activity, the corresponding alkylamino derivatives acted as ER antagonists. nih.gov One such derivative, compound 5d , demonstrated potent antiestrogenic activity with an IC50 value of 0.09 μM. nih.gov This highlights the potential for derivatives of core structures like piperidine to exhibit significant antiestrogenic effects. The design of these compounds often involves creating a large hydrophobic moiety that can fit into the hydrophobic pocket of the ERα ligand-binding domain (LBD). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, these studies are crucial for optimizing their therapeutic potential.

Impact of Ester Group Variations on Lipophilicity and Membrane Permeability

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net Variations in the ester group of this compound can significantly impact its lipophilicity and, consequently, its ability to permeate biological membranes.

The table below illustrates how different ester and related functional groups can influence lipophilicity, which is often estimated by the calculated logP (clogP) or measured logD values.

| Compound/Functional Group | clogP/logD | Implication for Permeability | Reference |

| Amide-containing PROTACs | High | Potentially poor permeability | nih.gov |

| Ester-containing PROTACs | Optimized | Enhanced cell permeability | nih.gov |

| Perfluoroalkyl Carboxylates | High | Permeation limited by membrane/water interface transfer | nih.gov |

| Fluorotelomer with ethylene (B1197577) spacer | Lower than perfluorononanoate | Reduced lipophilicity and potentially different permeability profile | nih.gov |

Influence of Piperidine Ring Substituent Position on Binding Affinity

The position of substituents on the piperidine ring is a key determinant of binding affinity to specific biological targets. The piperidine core itself is a common feature in many biologically active compounds, and its substitution pattern dictates its interaction with receptors and enzymes.

For example, in the context of σ1 receptor ligands, the position of substituents on the piperidine ring significantly alters binding affinity. nih.gov Studies have shown that moving a substituent from the 4-position to the 3-position of the piperidine ring can change the binding affinity for G protein-coupled receptors. The introduction of different substituents at the nitrogen atom of the piperidine ring also modulates σ1 receptor affinity and selectivity. nih.gov For instance, a methyl group at the piperidine nitrogen resulted in high σ1 affinity, whereas a proton, tosyl, or ethyl group led to lower affinity. nih.gov

The following table summarizes the effect of substituent position on the binding affinity of piperidine derivatives.

| Compound/Substituent Position | Target Receptor | Effect on Binding Affinity | Reference |

| Ethyl 2-(piperidin-3-yl)acetate | G protein-coupled receptors | Altered binding affinity compared to 4-substituted analog | |

| 1-Methylpiperidine derivatives | σ1 receptor | High affinity | nih.gov |

| Piperidines with N-H, N-tosyl, or N-ethyl | σ1 receptor | Considerably lower affinity | nih.gov |

Exploration of Heteroaromatic Moieties and Functionalization

The incorporation of heteroaromatic moieties into the this compound scaffold is a common strategy to enhance biological activity and explore new chemical space. mdpi.com Heteroaromatic rings can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for ligand-receptor binding.

The introduction of different heteroaromatic groups can lead to compounds with a wide range of pharmacological activities, including anticancer and antifungal properties. mdpi.com For example, the functionalization of chromen-4-ones with heteroaromatic groups like 1,2,4-triazole, imidazole, and pyrazole (B372694) has yielded compounds with potential applications as luminescent materials and antifungal agents. mdpi.com Similarly, the synthesis of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives has resulted in compounds with significant fungicidal activities. mdpi.com Molecular docking studies are often employed to understand how these heteroaromatic moieties interact with the binding sites of their target proteins. mdpi.comresearcher.life

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. mdpi.com This is often due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target. mdpi.com

For piperidine derivatives, the stereochemistry of substituents on the ring can significantly influence their biological effects. nih.gov Studies on piperidin-4-one derivatives have shown that their stereochemistry affects their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, research on nature-inspired compounds has revealed that only specific stereoisomers display significant biological activity, suggesting that stereoselective uptake or target binding is crucial. mdpi.com For instance, in a series of 3-Br-acivicin derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, which was attributed to their potential uptake by an L-amino acid transport system. mdpi.com

The table below provides examples of how stereochemistry can impact biological activity.

| Compound Class | Stereoisomer | Biological Activity | Reference |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Significant antiplasmodial activity | mdpi.com |

| 3-Br-acivicin derivatives | Other isomers | Inactive or significantly less potent | mdpi.com |

| Piperidin-4-one derivatives | Specific stereoisomers | Varied antibacterial, antifungal, and anthelmintic activities | nih.gov |

Design of Novel Scaffolds based on this compound

The this compound scaffold serves as a versatile template for the design of novel therapeutic agents. ajchem-a.com By modifying and functionalizing this core structure, medicinal chemists can develop new compounds with improved potency, selectivity, and pharmacokinetic properties.

One approach involves the synthesis of hybrid molecules that combine the piperidine moiety with other pharmacologically active fragments. For example, novel sulfur-containing ERα modulators have been designed based on a hydrophobic feedback approach, leading to potent antiestrogenic compounds. nih.gov Another strategy is the development of multi-target kinase inhibitors by exploring scaffolds like N-(2-aminoethyl)piperidine-4-carboxamide. nih.gov This has led to the discovery of compounds that can simultaneously inhibit VEGFR-2, ERK-2, and Abl-1 kinases, which could be advantageous for cancer treatment. nih.gov The design of such novel scaffolds often involves computational methods like molecular docking and similarity searching to predict the binding of new derivatives to their biological targets. nih.gov

Mechanisms of Action at Molecular and Cellular Levels

The pharmacological effects of compounds based on the this compound scaffold are rooted in their diverse interactions at the molecular and cellular levels. Research into this and structurally related molecules has revealed several key mechanisms of action, including engagement with specific protein targets, modulation of critical signaling pathways, and influence over neurotransmitter systems.

Interaction with Specific Molecular Targets and Pathways

Derivatives of the piperidine structure, which forms the core of this compound, have been shown to interact with multiple molecular targets. A primary area of investigation has been their affinity for monoamine transporters. nih.gov Specifically, these compounds have been evaluated for their ability to bind to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov The piperidine ring is a common motif in molecules designed to interact with neurotransmitter receptors and transporters.

Furthermore, research into compounds with similar structural features, such as piperazine (B1678402) analogues, indicates that they may also engage with sigma (σ) receptors. researchgate.net Cocaine, for instance, acts as an agonist at σ receptors, and selective antagonists for these receptors can mitigate many of cocaine's effects in animal studies. researchgate.net This suggests that the broader family of piperidine and piperazine-based compounds may have complex pharmacological profiles involving both transporter and receptor interactions.

Modulation of Dopaminergic Activity

A significant aspect of the mechanism of action for this compound derivatives is the modulation of the dopaminergic system. This is primarily achieved through interaction with the dopamine transporter (DAT). nih.gov In vitro studies demonstrate that certain derivatives exhibit high affinity for DAT, indicating a potential to influence dopamine reuptake processes in the brain. nih.gov By inhibiting DAT, these compounds can increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The piperidine structure is central to this activity, serving as a scaffold for designing potent dopamine reuptake inhibitors. mdma.ch

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted a potential anti-inflammatory mechanism involving the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases. nih.gov Research on an ethyl acetate (B1210297) fraction of Zanthoxylum bungeanum, which contains compounds with structural similarities, demonstrated a remarkable ability to suppress the activation of the NLRP3 inflammasome. nih.gov This inhibition led to a decrease in the release of pro-inflammatory cytokines IL-1β and IL-18 and prevented pyroptosis, a form of inflammatory cell death. nih.gov The study showed that this inhibitory effect on the NLRP3 inflammasome pathway contributed to the amelioration of cognitive deficits in aging mice. nih.gov

Role in Neurotransmitter Level Enhancement

The chemical scaffold of this compound is found in molecules developed to enhance the levels of various neurotransmitters, particularly acetylcholine (B1216132) (ACh). nih.govacs.orgnih.gov A low concentration of ACh in the brain is a key factor in neurodegenerative conditions like Alzheimer's disease. nih.gov One major strategy to increase ACh levels is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its breakdown. nih.gov Several studies on piperidine and piperazine derivatives have shown their potential as AChE inhibitors. acs.orgnih.gov By blocking AChE, these compounds prevent the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhancement of cholinergic neurotransmission. nih.gov Some compounds have also shown inhibitory activity against butyrylcholinesterase (BChE), another enzyme involved in acetylcholine degradation. acs.org

Interaction with Dopamine Transporters

The interaction with dopamine transporters (DAT) is a critical mechanism for piperidine-based compounds. In vitro assays measuring the inhibition of radiolabeled dopamine ([³H]DA) uptake have been used to quantify the affinity of these molecules for DAT. nih.gov Derivatives of this compound have demonstrated high affinity and potent inhibition of the dopamine transporter. nih.gov

Kinetic studies on structurally related piperazine-based DAT inhibitors have revealed a complex binding mechanism. nih.gov Compounds like GBR 12909 induce a "slow isomerization step" upon binding to the transporter, which is thought to represent a conformational change in the DAT protein. nih.gov This two-step process involves a rapid initial binding followed by a slower conformational change, a phenomenon that appears to be a general property of the dopamine transporter's interaction with certain classes of inhibitors. nih.gov

Preclinical Studies and In Vivo Efficacy

Preclinical investigations using animal models have provided evidence for the in vivo efficacy of compounds containing the piperidine acetate scaffold and related structures. These studies are crucial for translating in vitro findings into potential therapeutic applications.

In a study investigating cognitive dysfunction in aged mice, treatment with an ethyl acetate fraction containing active compounds significantly alleviated D-galactose-induced memory deficits. nih.gov The treatment was also observed to protect neurons from cell death and reduce oxidative damage in the brains of these mice. nih.gov

Similarly, in rat models of Alzheimer's disease, derivatives of N-benzylpiperidin have been shown to ameliorate cognitive and memory impairments induced by scopolamine (B1681570) or amyloid-beta. acs.org Biochemical analysis of brain tissue from these animals revealed a significant decrease in markers of oxidative stress and a substantial increase in levels of acetylcholine. acs.org Histopathological examination further confirmed the neuroprotective effects, showing no signs of neuronal damage in the treated animals. acs.org

The biological characterization of this compound derivatives has also included in vitro assays to determine their affinity for monoamine transporters, providing a basis for their potential effects in vivo. nih.gov

| Preclinical Study Summary | Model | Key Findings | Reference |

| Cognitive Enhancement | Aged mice (D-galactose-induced) | Alleviated memory deficits, protected neurons, inhibited NLRP3 inflammasome activation. | nih.gov |

| Neuroprotection | Rat model of Alzheimer's (scopolamine/Aβ-induced) | Ameliorated cognitive and memory functions, increased acetylcholine levels, reduced oxidative stress. | acs.org |

| Transporter Affinity | In vitro | High affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET). | nih.gov |

Toxicity Studies and Safety Windows

The safety profile of a drug candidate is a critical determinant of its potential for clinical development. For this compound, a comprehensive toxicological assessment would involve a battery of in vitro and in vivo studies to identify potential hazards and establish a therapeutic window. While specific toxicity data for this compound is not extensively available in the public domain, the toxicological properties of the parent piperidine molecule and its derivatives offer valuable insights into its potential safety profile.

Piperidine itself is known to be a hazardous substance, classified as harmful if swallowed and toxic in contact with skin or if inhaled. carlroth.com It can cause severe skin burns and eye damage. carlroth.com Acute exposure in humans can lead to irritation of the respiratory tract, characterized by a sore throat, coughing, and labored breathing, as well as dizziness. nih.gov The irritation threshold for piperidine in humans has been reported, although detailed experimental conditions are not always provided. nih.gov

A comprehensive preclinical safety assessment for a compound like this compound would typically include single-dose and repeated-dose toxicity studies in various animal models. unipd.italtasciences.com These studies are essential for identifying target organs of toxicity, determining the no-observed-adverse-effect level (NOAEL), and establishing a safe starting dose for potential human trials. Genetic toxicity tests are also crucial to assess the compound's potential to cause DNA damage or mutations. unipd.it

Table 1: General Toxicity Profile of Piperidine Derivatives

| Toxicity Endpoint | Observation | Species |

| Acute Inhalation | Respiratory tract irritation, dizziness | Human |

| Acute Dermal/Oral | Toxic, can cause burns | General |

| Repeated Dose Inhalation | Nasal irritation, salivation | Rat |

This table provides a generalized summary of potential toxicities based on data for piperidine and its derivatives. Specific data for this compound is not available.

Efficacy in Animal Models of Disease

The therapeutic potential of this compound and its derivatives has been explored in various preclinical models of disease. The piperidine scaffold is a common feature in many centrally active drugs, and derivatives of piperidine-4-acetic acid have been investigated for their potential in treating neurological and psychiatric disorders. nih.gov Furthermore, the structural motif is present in compounds designed to have anticancer properties. nih.gov

While specific in vivo efficacy studies for this compound are not widely reported, research on structurally related compounds provides evidence for the potential therapeutic applications of this chemical class. For example, various synthetic piperidine derivatives have demonstrated significant antitumoral activity in preclinical models. nih.gov In a study investigating glioblastoma multiforme, a series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, which contain a piperidine moiety, were shown to reduce glioma cell viability in vitro and inhibit tumor growth in an in vivo model. nih.gov These compounds were also found to be selective, showing less cytotoxicity towards non-transformed cells. nih.gov

The piperidine ring is a key component in a vast number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. nih.gov Its ability to interact with a wide range of biological targets makes it a privileged structure in drug discovery. The specific substitution pattern of this compound, with the acetic acid ester at the 4-position, could be leveraged to design novel therapeutic agents targeting a variety of diseases.

Table 2: Illustrative Efficacy of Piperidine Derivatives in Preclinical Models

| Disease Model | Compound Type | Observed Effect |

| Glioblastoma Multiforme | 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Reduced tumor growth and malignant characteristics |

| Liver Cancer | N-(2-(Piperidin-1-yl)ethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide | Investigated for activity against liver cancer proteins |

This table showcases the therapeutic potential of the broader class of piperidine derivatives. The efficacy of this compound itself has not been specifically documented in these models.

Pharmacokinetic and Pharmacodynamic Profiling

The study of pharmacokinetics (PK), which describes how the body absorbs, distributes, metabolizes, and excretes a drug, and pharmacodynamics (PD), which focuses on the drug's mechanism of action and its effects on the body, are fundamental to drug development. For this compound, a thorough PK/PD profile would be essential to understand its therapeutic potential.

Pharmacokinetics:

Studies on other piperidine-containing compounds have provided insights into their pharmacokinetic properties. For instance, the brain penetration of piperine (B192125), an alkaloid from black pepper, has been investigated, demonstrating its ability to cross the blood-brain barrier. nih.gov The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would play a significant role in its absorption and distribution characteristics. uni.lu

Pharmacodynamics:

The pharmacodynamic effects of this compound would be dependent on its specific molecular targets. The piperidine moiety is known to interact with a wide range of receptors and enzymes in the central nervous system and other tissues. One area of investigation for related piperidine esters has been their potential as substrates for acetylcholinesterase (AChE), an enzyme critical for neurotransmission. nih.gov Carbon-11 labeled N-methylpiperidinyl esters have been developed as radiotracers for in vivo imaging of AChE activity in the human brain using positron emission tomography (PET). nih.gov This suggests that this compound could potentially interact with cholinergic systems.

Furthermore, derivatives of piperidine have been evaluated for a wide array of pharmacological activities, including as dopamine reuptake inhibitors, which could have implications for the treatment of conditions like Parkinson's disease and depression. researchgate.net The specific biological activity of this compound would need to be determined through comprehensive screening and in vitro and in vivo studies.

Table 3: Predicted Pharmacokinetic and Pharmacodynamic Characteristics

| Parameter | Predicted Characteristic | Basis of Prediction |

| Metabolism | Hydrolysis of the ethyl ester, oxidation of the piperidine ring. | General principles of drug metabolism. |

| Distribution | Potential for CNS penetration. | Based on studies of other piperidine derivatives like piperine. nih.gov |

| Potential Targets | Acetylcholinesterase, dopamine transporters. | Inferred from studies on structurally related piperidine esters and derivatives. nih.govresearchgate.net |

This table presents predicted characteristics based on the chemical structure of this compound and data from related compounds. Specific experimental data is needed for confirmation.

Applications in Organic Synthesis and Chemical Research

Intermediate in the Synthesis of Complex Pharmaceutical Compounds

The primary and most extensively documented application of Ethyl 2-(piperidin-4-yl)acetate is its function as a key intermediate in the synthesis of a wide array of complex pharmaceutical compounds. The piperidine (B6355638) scaffold is a prevalent feature in many biologically active molecules, and the ethyl acetate (B1210297) group provides a reactive handle for further chemical modifications.

Building Block for Neurological Disorder Therapeutics

The piperidine ring within this compound is a common pharmacophore in drugs targeting the central nervous system (CNS). This is because the piperidine structure can mimic the conformation of natural neurotransmitters, allowing it to interact with various receptors and enzymes in the brain. Consequently, this compound serves as a crucial starting material for the synthesis of potential therapeutics for a range of neurological and psychiatric conditions. Research has shown that the ratio of dopamine (B1211576) D2 to 5-hydroxytryptamine 5-HT(1A) receptor activity is a critical factor in the efficacy of antipsychotic drugs, and derivatives of piperazine (B1678402), a related heterocyclic amine, are synthesized to study these interactions. nih.gov The structural similarity of piperidine to piperazine suggests a parallel utility for this compound in the development of novel antipsychotic agents.

Precursor for Azinane-Bearing Heterocyclic Cores

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems that incorporate the azinane (piperidine) ring. A notable example is its use in the preparation of N-substituted acetamide (B32628) derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus. In a multi-step synthesis, Ethyl piperidin-4-carboxylate, a closely related compound, is converted through several intermediates into a 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol. tjpr.org This intermediate is then reacted with various N-aryl-2-bromoacetamides to yield the final target molecules. tjpr.org This synthetic route highlights how the piperidine core of the starting material is integrated into a more elaborate heterocyclic framework, with the ultimate aim of developing new antibacterial agents. tjpr.org

| Starting Material | Key Intermediate | Final Product Class |

| Ethyl piperidin-4-carboxylate | 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol | N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole |

Synthesis of N-substituted Piperidine Derivatives

The nitrogen atom of the piperidine ring in this compound is a nucleophilic center that readily undergoes substitution reactions. This reactivity is widely exploited to introduce a diverse range of substituents, leading to a vast library of N-substituted piperidine derivatives with varied pharmacological properties. These derivatives are investigated for a multitude of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. The synthesis of these derivatives often involves the reaction of the piperidine nitrogen with various electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Role as a Solvent or Carrier in Specialized Research

While the primary role of this compound is as a reactive building block, the broader class of ethyl acetate-based compounds are recognized for their utility as solvents in chemical synthesis. Ethyl acetate itself is considered a greener solvent alternative to more hazardous organic solvents like acetonitrile (B52724) and chlorobenzene (B131634) due to its lower toxicity and biodegradability. researchgate.net However, there is currently no specific, documented evidence of this compound being used directly as a solvent or carrier in specialized research. Its value lies predominantly in its chemical reactivity as a synthetic intermediate rather than its properties as a bulk medium.

Derivatization for Material Science Applications

The derivatization of molecules containing piperidine and ester functionalities can lead to materials with interesting properties. However, a review of the current scientific literature does not indicate any specific applications of this compound derivatives in the field of material science. The research focus for this particular compound has been overwhelmingly directed towards its applications in medicinal chemistry and pharmaceutical development.

Contributions to Methodological Development in Organic Chemistry

The utility of this compound as a versatile building block indirectly contributes to the development of new synthetic methodologies. Its predictable reactivity and the stability of the piperidine core allow chemists to test and refine new synthetic transformations. For instance, the development of efficient methods for the construction of spiro-heterocycles, a class of compounds with increasing importance in drug discovery due to their three-dimensional nature, often relies on readily available cyclic precursors. whiterose.ac.uk While not a direct contribution to a new named reaction, the widespread use of this compound and similar piperidine derivatives in the synthesis of complex targets, such as spiro[chroman-2,4'-piperidin]-4-one derivatives, helps to validate and expand the scope of existing synthetic methods. nih.govclockss.org The reliable synthesis of such complex structures demonstrates the robustness of the chemical strategies employed, thereby contributing to the broader toolkit of the synthetic organic chemist.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for understanding potential therapeutic applications by identifying likely biological targets and characterizing the nature of the ligand-protein complex.

Prediction of Binding Affinities and Molecular Targets

Molecular docking simulations for derivatives structurally related to Ethyl 2-(piperidin-4-yl)acetate have been employed to predict their binding affinities and identify potential molecular targets. For instance, studies on various piperidine (B6355638) derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors. nih.govtandfonline.com The piperidine scaffold is a common feature in ligands targeting receptors like the dopamine (B1211576) transporter (DAT), sigma-1 receptors, and acetylcholinesterase. nih.govnih.govacgpubs.org

The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), is a key output of docking studies. For example, piperidine analogues have demonstrated subnanomolar affinity for the dopamine transporter. nih.gov In a study on piperidinylpiperidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors, compounds showed IC50 values in the nanomolar range, indicating potent inhibition. nih.gov Similarly, docking studies of ethyl piperidine-1-carboxylate derivatives against human acetylcholinesterase have revealed binding energies comparable to known inhibitors like Tacrine. acgpubs.org These findings suggest that this compound, possessing a core piperidine structure, could exhibit significant binding affinities for various protein targets. The specific binding affinity would be dependent on the precise nature of the target's binding pocket and the conformation adopted by the ligand.

Table 1: Predicted Binding Affinities of Related Piperidine Derivatives

| Derivative Class | Target Protein | Predicted Affinity (Example) |

| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC1/ACC2) | IC50 = 172-189 nM nih.gov |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | Binding Energy: -8.13 to -13.37 kcal/mol tandfonline.com |

| Ethyl Piperidine-1-Carboxylate Schiff Bases | Human Acetylcholinesterase | Binding Energy: ~ -7.52 kcal/mol acgpubs.org |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines | Dopamine Transporter (DAT) | Ki = 0.7 nM nih.gov |

This table presents example binding affinities from studies on piperidine derivatives to illustrate the potential of the scaffold. The values are not directly for this compound.

Analysis of Ligand-Protein Interactions

Beyond predicting if a molecule will bind, molecular docking provides detailed insights into how it binds. This analysis involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

For piperidine-based ligands, the nitrogen atom within the piperidine ring is frequently involved in crucial interactions. It can act as a hydrogen bond acceptor or, when protonated, form a salt bridge with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. nih.govnih.gov For example, in studies of piperidine derivatives with the sigma-1 receptor, a salt bridge interaction with Glu172 was identified as critical for high affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

2D and 3D QSAR Models for Binding Affinity Prediction

Both 2D and 3D QSAR models have been developed for various classes of piperidine derivatives to predict their binding affinities against different biological targets. benthamdirect.comnih.gov

2D QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov For instance, a 2D QSAR study on piperidine derivatives as acetylcholinesterase inhibitors used descriptors like molecular volume and the number of multiple bonds to build a predictive model. shd-pub.org.rs These models are computationally efficient and can provide valuable insights into the general structural requirements for activity.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. researchgate.net These methods require the alignment of the compound series and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. A 3D-QSAR study on piperazine-carboxamide FAAH inhibitors, which share structural similarities with piperidine derivatives, successfully generated a predictive model with high correlation coefficients (q² = 0.734, r² = 0.966), demonstrating the robustness of this approach. researchgate.net

For a series of compounds including this compound, a QSAR model could be developed to predict binding affinity based on descriptors like those listed in the table below.

Table 2: Common Descriptors in QSAR Models for Piperidine Derivatives

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and size of the molecule. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Relates to the molecule's ability to engage in electrostatic and charge-transfer interactions. fiveable.me |

| Steric/Spatial | Molecular Volume, Surface Area, Shadow Indices | Pertains to the size and shape of the molecule and its fit within a binding site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity, which influences membrane permeability and hydrophobic interactions. |

Identification of Key Structural Determinants for Activity

A major advantage of QSAR is its ability to identify the key structural features that govern biological activity. For piperidine-containing compounds, several studies have pinpointed critical determinants.

QSAR analyses have shown that both hydrophobic and polar/electronegative properties are often crucial. For instance, in a study of piperidine analogs as farnesyltransferase inhibitors, the fractional negative charge on the van der Waals surface was found to be important for activity, suggesting that electrostatic interactions are key. benthamscience.com Another QSAR study on piperine (B192125) analogs highlighted the importance of the partial negative surface area and the heat of formation. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It provides insights into properties like orbital energies (HOMO/LUMO), electrostatic potential, and bond characteristics, which are fundamental to understanding a molecule's behavior.

DFT calculations can be used to optimize the 3D geometry of this compound and to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the carbonyl oxygen of the ester group and a positive potential (electron-poor) around the amine hydrogen of the piperidine ring. These features indicate the sites most likely to be involved in electrostatic interactions and hydrogen bonding.

Furthermore, DFT can be used to analyze the stability of different conformations of the molecule, such as the axial versus equatorial orientation of the acetate (B1210297) side chain on the piperidine ring. Studies on other piperidine derivatives have used DFT to investigate structural and electronic properties, confirming its utility for this class of compounds. researchgate.netrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements of atoms and their movements over time.

Conformational Analysis:

The piperidine ring in this compound typically adopts a stable chair conformation, which minimizes steric strain. The ethyl acetate substituent at the fourth position of the piperidine ring can be in either an axial or equatorial position. Spectroscopic studies on similar piperidin-4-one derivatives have shown a preference for the equatorial orientation of substituents to be the more stable conformation. benthamdirect.com This is due to the reduced 1,3-diaxial interactions in the equatorial position compared to the axial one. Therefore, the ethyl acetate group in this compound is also expected to predominantly occupy the equatorial position.

Molecular Dynamics Simulations:

Bioavailability and Leadlikeness Prediction

In silico methods are widely used to predict the pharmacokinetic properties and drug-likeness of a compound in the early stages of drug discovery.

Bioavailability Prediction:

The bioavailability of a drug, which is its ability to be absorbed and distributed in the body, can be estimated using various computational models. One of the most common is Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on its physicochemical properties. For a compound to be considered to have good oral bioavailability, it should generally not violate more than one of the following criteria: a molecular weight of 500 or less, a logP (a measure of lipophilicity) of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various piperidine derivatives have shown that they often exhibit favorable drug-like properties. rawdatalibrary.netresearchgate.netnih.gov

The predicted properties for this compound are as follows:

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | 171.24 g/mol | ≤ 500 |

| LogP | ~0.7 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

Data sourced from PubChem. uni.lunih.gov

Based on these properties, this compound adheres to all of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Leadlikeness Prediction:

Leadlikeness refers to the suitability of a compound as a starting point for optimization in a drug discovery program. Lead-like compounds are typically smaller and less complex than final drug candidates. The general criteria for lead-likeness include a molecular weight between 150 and 350 Da, a LogP value between 1 and 3, and a limited number of rotatable bonds. This compound generally fits within these parameters, indicating its potential as a lead compound for the development of new therapeutic agents.

Synthetic Accessibility Evaluation

The ease of synthesis is a critical factor in the development of new compounds. The synthetic accessibility (SA) score is a computational metric that estimates the complexity of synthesizing a molecule. This score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govnih.gov

The SA score is calculated based on the analysis of millions of known chemical structures and their synthetic routes. researchgate.net It considers factors such as molecular complexity, the presence of common structural fragments, and the number of synthetic steps likely required. For this compound, the relatively simple structure, composed of a common piperidine core and an ethyl acetate side chain, suggests a low SA score. This indicates that the compound should be readily synthesizable from commercially available starting materials, which is consistent with known synthetic methods for this and related compounds.

| Compound | Predicted Synthetic Accessibility (SA) Score |

| This compound | 1-3 (Estimated) |

This low estimated SA score further supports the feasibility of using this compound as a scaffold in medicinal chemistry research. synthiaonline.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., GC-MS, HPLC, UPLC)

Chromatographic methods are essential for separating Ethyl 2-(piperidin-4-yl)acetate from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying this compound. hmdb.ca Reversed-phase HPLC is typically employed. While specific validated methods are often proprietary, a general method can be outlined based on standard practices for similar amine-containing esters.

Table 4: General HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov |

| Detection | UV at a low wavelength (e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for better sensitivity. |

| Flow Rate | Typically 1.0 mL/min. |

| Temperature | Ambient or controlled (e.g., 35 °C). nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Due to the low volatility and polar nature of the amino-ester, direct analysis can be challenging. Derivatization, such as acylation, is often required to improve its chromatographic properties. scholars.direct This technique is highly sensitive and provides structural confirmation of separated components through their mass spectra. A typical method would involve a nonpolar or medium-polarity capillary column. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more modern version of HPLC that uses smaller particle size columns to achieve faster analysis times and higher resolution. While specific UPLC methods for this compound are not widely published, the principles are similar to HPLC, and methods can be readily transferred to a UPLC system for improved performance. sobekbio.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₉H₁₇NO₂, to confirm the compound's elemental composition and support its structural identification.

**Table 5: Elemental Composition of this compound (C₉H₁₇NO₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 63.13% |

| Hydrogen | H | 1.008 | 17 | 10.01% |

| Nitrogen | N | 14.007 | 1 | 8.18% |

| Oxygen | O | 15.999 | 2 | 18.68% |

| Total | 100.00% | |||

| Theoretical values calculated based on the molecular formula C₉H₁₇NO₂ (Molecular Weight: 171.24 g/mol ). cymitquimica.comnih.gov |

Purity Determination and Quality Control

Ensuring the purity of this compound is critical for its use as a chemical intermediate. A combination of chromatographic and other techniques is used for quality control.

Purity Specification: Commercial grades of this compound are typically available with purities of 97%, 98%, or even higher. sobekbio.comcymitquimica.com The primary method for quantitative purity assessment is HPLC, which can separate and quantify the main component relative to any impurities. hmdb.ca

Purification Methods: To achieve high purity, synthesis products often undergo purification steps.

Recrystallization: This involves dissolving the compound in a suitable hot solvent (e.g., anhydrous ethanol (B145695) or methanol) and allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution. hmdb.ca

Trituration: The crude product can be washed or suspended in a solvent in which it is poorly soluble (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether) to dissolve and remove more soluble impurities. hmdb.ca

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to get a qualitative assessment of the purity of a sample.

Table 6: Example TLC System for this compound hmdb.ca

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | Chloroform / Methanol (9:1 v/v) |

| Visualization | Staining with an appropriate agent (e.g., potassium permanganate (B83412) or ninhydrin) |

Adherence to Good Manufacturing Practices (GMP), as outlined in guidelines such as ICH Q7 for active pharmaceutical ingredients, provides a framework for ensuring the quality of pharmaceutical intermediates like this compound. researchgate.net This includes control of raw materials, equipment, processes, and laboratory testing to ensure the final product consistently meets its specifications.

Q & A

Q. Basic Research Focus

- LC-MS : Provides molecular weight confirmation (e.g., observed m/z 294.15 for intermediates) and monitors reaction progress .

- NMR : H and C NMR identify key structural features, such as the piperidine ring (δ ~2.5–3.5 ppm for N–CH) and ester carbonyl (δ ~170 ppm) .

- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

How does the piperidine ring in this compound influence its biological activity?

Basic Research Focus

The piperidine moiety enhances binding to central nervous system (CNS) targets due to:

- Conformational flexibility : Allows adaptation to hydrophobic pockets in receptors.

- Hydrogen bonding : The nitrogen atom interacts with aspartate residues in enzymes (e.g., monoamine oxidases) .

- Derivatization potential : Functionalization at the 4-position (e.g., introducing amino or hydroxyl groups) modulates selectivity and potency .

What crystallographic techniques are used to resolve the conformational dynamics of this compound derivatives?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions. For example, SHELX software refines structures with high-resolution data (R factor <0.04) .

- Torsion angle analysis : Reveals preferred conformations of the piperidine ring (e.g., chair vs. boat) and ester group orientation .

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry space groups .

How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

Q. Advanced Research Focus

- Core modifications : Replacing the ethyl ester with methyl or propanoate groups alters metabolic stability (e.g., Ethyl 2-(4-aminopiperidin-4-yl)propanoate shows 30% higher CNS penetration) .

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO) to the pyridine ring enhances antimicrobial activity (MIC ~8 µg/mL against S. aureus) .

- Quantitative SAR (QSAR) : Computational models predict logP and polar surface area to optimize blood-brain barrier permeability .

What analytical strategies resolve contradictions in reactivity data for this compound under varying conditions?

Q. Advanced Research Focus

- Controlled kinetic studies : Compare reaction rates in aprotic vs. protic solvents to identify solvent-dependent pathways (e.g., competing ester hydrolysis in aqueous media) .

- Isotopic labeling : O-tracing clarifies whether ester cleavage occurs via acid- or base-catalyzed mechanisms .

- Cross-validation : Pair HPLC purity data with H NMR integration to detect low-abundance impurities masking yield discrepancies .

How can enantiomeric separation of this compound derivatives be achieved for pharmacological studies?

Q. Advanced Research Focus

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) to resolve enantiomers (α >1.2) .

- Diastereomeric salt formation : React with (-)-di-p-toluoyl-D-tartaric acid to crystallize enantiopure forms .

- Dynamic kinetic resolution : Employ lipase-catalyzed transesterification to favor the R-enantiomer (>90% ee) .

What computational methods predict the metabolic stability of this compound analogs?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates activation energies for ester hydrolysis pathways (e.g., ΔG‡ ~25 kcal/mol for base-catalyzed cleavage) .

- Molecular docking : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- ADMET prediction : Tools like SwissADME estimate half-life (>2 hours) and hepatic extraction ratio (<0.3) for lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.